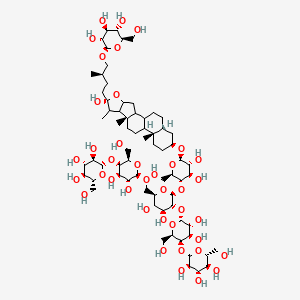

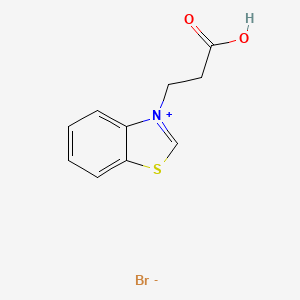

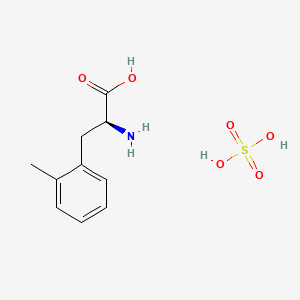

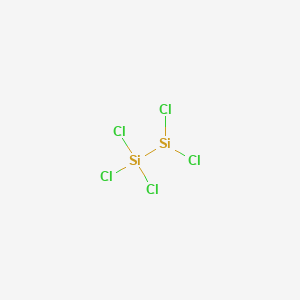

![molecular formula C29H55N5O19 B12657875 (2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 39311-42-7](/img/structure/B12657875.png)

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « (2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminométhyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxyméthyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxyméthyl)oxane-3,4,5-triol » est une molécule organique complexe caractérisée par de multiples groupes hydroxyle, amino et hydroxyméthyle. Ce composé est susceptible d’être un dérivé d’un polysaccharide ou d’une glycoprotéine d’origine naturelle, compte tenu de sa structure complexe et de ses multiples stéréocentres.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, les réactions stéréosélectives et les réactions de couplage. Les voies de synthèse courantes peuvent inclure :

Protection des groupes hydroxyle : Utilisation de groupes protecteurs comme le TBDMS (tert-butyldiméthylsilyle) ou les groupes acétyle pour protéger les fonctionnalités hydroxyle.

Formation de liaisons glycosidiques : Utilisation de donneurs et d’accepteurs de glycosyle en conditions acides ou basiques pour former des liaisons glycosidiques.

Introduction du groupe amino : Utilisation de réactifs comme les azides ou les amines pour introduire des fonctionnalités amino.

Déprotection : Élimination des groupes protecteurs dans des conditions spécifiques pour obtenir le composé final.

Méthodes de production industrielle

La production industrielle de ces composés utilise souvent des méthodes biotechnologiques, notamment la fermentation et la synthèse enzymatique, en raison de la complexité et de la spécificité requises pour la synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les groupes hydroxyle peuvent subir une oxydation pour former des aldéhydes ou des acides carboxyliques.

Réduction : Les groupes amino peuvent être réduits pour former des amines primaires.

Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Agents oxydants : PCC (chlorochromate de pyridinium), KMnO4 (permanganate de potassium).

Agents réducteurs : LiAlH4 (hydrure de lithium et d’aluminium), NaBH4 (borohydrure de sodium).

Réactifs de substitution : SOCl2 (chlorure de thionyle), PBr3 (tribromure de phosphore).

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés et des conditions utilisées. Par exemple, l’oxydation des groupes hydroxyle peut donner des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent donner des dérivés halogénés.

Applications de la recherche scientifique

Chimie

Ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment des produits naturels et des produits pharmaceutiques.

Biologie

En raison de ses multiples groupes amino et hydroxyle, il peut interagir avec diverses molécules biologiques, ce qui le rend utile pour l’étude des interactions protéines-glucides.

Médecine

Industrie

Utilisé dans la production de polymères et de matériaux spécialisés aux propriétés uniques.

Applications De Recherche Scientifique

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology

Due to its multiple amino and hydroxyl groups, it may interact with various biological molecules, making it useful in studying protein-carbohydrate interactions.

Medicine

Industry

Used in the production of specialized polymers and materials with unique properties.

Mécanisme D'action

Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les molécules biologiques. Il peut agir en se liant à des récepteurs ou à des enzymes spécifiques, modulant ainsi leur activité. Les multiples groupes fonctionnels permettent une variété d’interactions, notamment les liaisons hydrogène, les interactions ioniques et les forces de van der Waals.

Comparaison Avec Des Composés Similaires

Composés similaires

Chitine : Un polysaccharide à groupes amino, utilisé dans des applications biomédicales.

Héparine : Un polysaccharide sulfaté aux propriétés anticoagulantes.

Acide hyaluronique : Un polysaccharide utilisé dans les soins de la peau et la médecine.

Unicité

La combinaison unique de groupes amino et hydroxyle, ainsi que sa stéréochimie complexe, distinguent ce composé des autres polysaccharides et glycoprotéines similaires. Cette complexité peut conférer des activités et des interactions biologiques uniques.

Propriétés

Numéro CAS |

39311-42-7 |

|---|---|

Formule moléculaire |

C29H55N5O19 |

Poids moléculaire |

777.8 g/mol |

Nom IUPAC |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2/t6-,7+,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |

Clé InChI |

GESYZSHWHHOJFW-JDDJXUFZSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |

SMILES canonique |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.